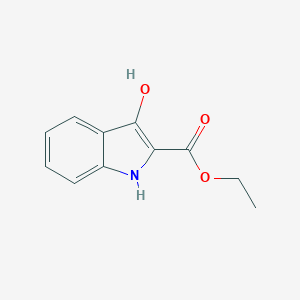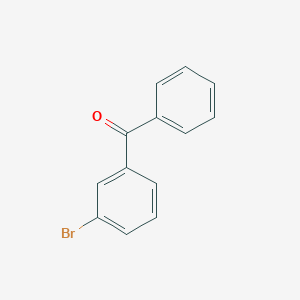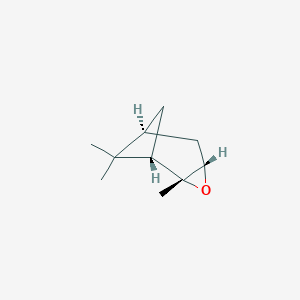![molecular formula C42H22N2O6 B087121 9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- CAS No. 116-76-7](/img/structure/B87121.png)
9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-, commonly known as AQ4N, is an organic compound that has been studied for its potential use in cancer treatment. This molecule has been found to have promising anti-tumor properties and has been the subject of extensive scientific research. In
Mecanismo De Acción
AQ4N is activated by a group of enzymes known as nitroreductases, which are overexpressed in hypoxic tumor cells. Under low oxygen conditions, nitroreductases convert AQ4N into a highly reactive species that can cause DNA damage and cell death. This mechanism of action is unique to AQ4N and has been shown to be effective in killing hypoxic tumor cells.
Efectos Bioquímicos Y Fisiológicos
AQ4N has been found to have a number of biochemical and physiological effects. It has been shown to selectively target hypoxic tumor cells, resulting in the death of these cells. AQ4N has also been found to have anti-angiogenic effects, which can prevent the growth of new blood vessels that are necessary for tumor growth. Additionally, AQ4N has been found to have immunomodulatory effects, which can enhance the immune system's ability to fight cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AQ4N has a number of advantages and limitations for lab experiments. One advantage is that it selectively targets hypoxic tumor cells, which can make it more effective than traditional chemotherapy. AQ4N also has a well-established synthesis method, which can make it easier to produce in large quantities. However, AQ4N has some limitations, including its potential toxicity and the need for hypoxic conditions to activate it. These limitations can make it more difficult to work with in the lab.
Direcciones Futuras
There are a number of future directions for AQ4N research. One direction is to further explore its potential use in cancer treatment. Clinical trials are currently underway to evaluate its safety and efficacy in humans. Another direction is to investigate its potential use in combination with other cancer therapies, such as radiation and immunotherapy. Additionally, researchers can explore the use of AQ4N in other diseases, such as cardiovascular disease and neurological disorders. Finally, there is a need for further research into the mechanism of action of AQ4N, which can help to optimize its use in cancer treatment.
Métodos De Síntesis
AQ4N can be synthesized through a multi-step process involving the reaction of 9,10-anthracenedione with 9,10-dihydro-9,10-dioxo-1-anthracenylamine. This reaction produces AQ4N in high yields and purity. The synthesis method has been well-established and is reproducible.
Aplicaciones Científicas De Investigación
AQ4N has been extensively studied for its potential use in cancer treatment. It has been found to selectively target hypoxic tumor cells, which are often resistant to traditional chemotherapy. AQ4N is activated under low oxygen conditions, which are commonly found in the core of solid tumors. This activation results in the production of toxic metabolites that selectively kill hypoxic tumor cells. AQ4N has been shown to have potent anti-tumor effects in preclinical studies and is currently being evaluated in clinical trials.
Propiedades
Número CAS |
116-76-7 |
|---|---|
Nombre del producto |
9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- |
Fórmula molecular |
C42H22N2O6 |
Peso molecular |
650.6 g/mol |
Nombre IUPAC |
1,4-bis[(9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C42H22N2O6/c45-37-21-9-1-3-11-23(21)39(47)33-27(37)15-7-17-29(33)43-31-19-20-32(36-35(31)41(49)25-13-5-6-14-26(25)42(36)50)44-30-18-8-16-28-34(30)40(48)24-12-4-2-10-22(24)38(28)46/h1-20,43-44H |
Clave InChI |
APWOKAUQXMGVOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C5C(=C(C=C4)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O)C(=O)C9=CC=CC=C9C5=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C5C(=C(C=C4)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O)C(=O)C9=CC=CC=C9C5=O |
Otros números CAS |
116-76-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



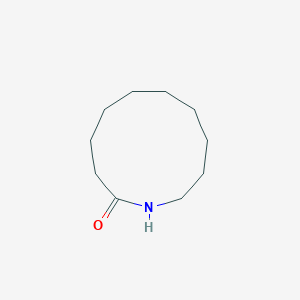
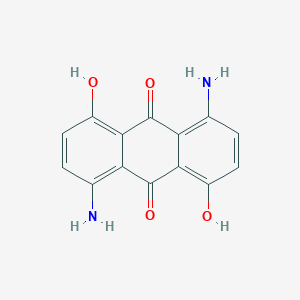
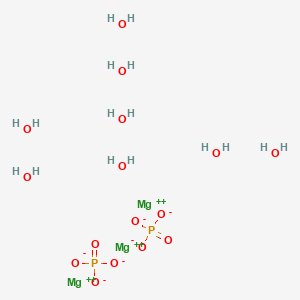
![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)
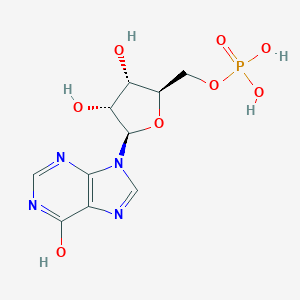
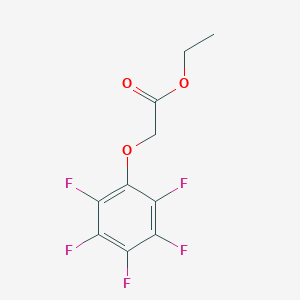
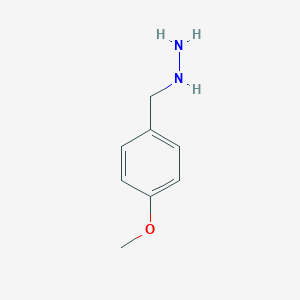
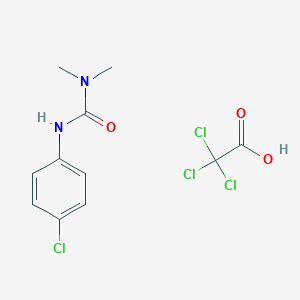
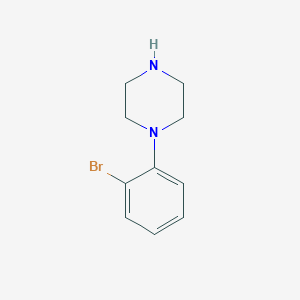
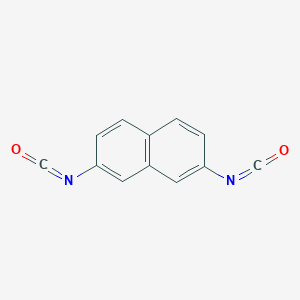
![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)
